molecular formula C7H4F2N2O B1391509 2-(Difluoromethoxy)isonicotinonitrile CAS No. 943845-24-7

2-(Difluoromethoxy)isonicotinonitrile

Cat. No.: B1391509
CAS No.: 943845-24-7
M. Wt: 170.12 g/mol
InChI Key: FTAIBGRHEXLHRZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of difluoromethoxylated nitrogen-containing heterocycles, such as this compound, can be achieved from the corresponding α-(difluoromethoxy)ketones as versatile building blocks . Pyrazoles, isoxazoles, and pyrimidines could be obtained via an enaminone intermediate, whereas in the direct reaction of α-(difluoromethoxy)ketones with arylhydrazines, a Fischer indole synthesis was achieved .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C7H4F2N2O . The compound has a molecular weight of 170.12 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.12 g/mol. More detailed properties are not provided in the available sources.

Scientific Research Applications

Coordination Polymers Synthesis

Chen, Liu, and You (2002) discussed the synthesis of two adducts of [Cd(SCN)2] and isonicotinonitrile, forming 1D and 3D coordination polymers with distinct crystallization properties. The study highlights the use of isonicotinonitrile in synthesizing coordination polymers with different geometries and potential applications in materials science (Chen, Liu, & You, 2002).

Organic Synthesis

Zhang and Studer (2014) described the synthesis of 2-trifluoromethylindoles using isonitriles, including isonicotinonitrile. This process showcases the application of isonicotinonitrile in organic synthesis, particularly in forming C-C bonds without transition metals (Zhang & Studer, 2014).

Pharmaceutical Research

Kalinowski et al. (2007) explored the use of di-2-pyridylketone isonicotinoyl hydrazone Fe chelators, closely related to isonicotinonitrile, in pharmaceutical research. They investigated the anti-proliferative effects of these compounds, demonstrating their potential in medicinal chemistry (Kalinowski et al., 2007).

Ligand Design in Coordination Chemistry

Zhao et al. (2017) studied 4-cyanopyridine (isonicotinonitrile) as a versatile ligand in transition metal complexes. The research illustrates the role of isonicotinonitrile in forming mono- and bidentate ligands, useful in developing new coordination compounds with potential industrial and research applications (Zhao et al., 2017).

Material Science and Electronics

Li et al. (2018) demonstrated the use of cyanopyridine-based materials, including isonicotinonitrile derivatives, in developing host materials for phosphorescent light-emitting diodes. This research underscores the potential of isonicotinonitrile in material science, particularly in the field of advanced electronics and photonics (Li et al., 2018).

Safety and Hazards

The safety data sheet for 2-(Difluoromethoxy)isonicotinonitrile is available , but specific safety and hazard information is not provided in the available sources.

Future Directions

The development of alternative fluorinated groups, such as the difluoromethoxy group, is highly necessary . The difluoromethoxy group, still rarely encountered, is an interesting alternative . The recent advances in visible-light photocatalytic synthesis of these moieties will likely render their introduction routine as a part of drug design and drug discovery processes .

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAIBGRHEXLHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673300
Record name 2-(Difluoromethoxy)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943845-24-7
Record name 2-(Difluoromethoxy)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943845-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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